![molecular formula C15H14N2S B2847272 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole CAS No. 25752-17-4](/img/structure/B2847272.png)

2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole

Übersicht

Beschreibung

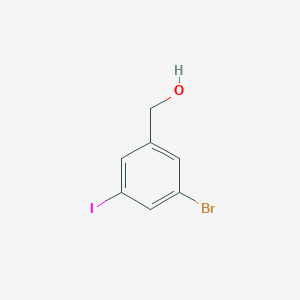

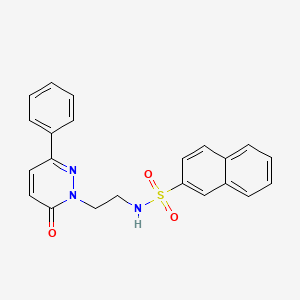

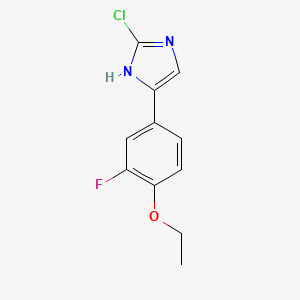

The compound “2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole” is a type of imidazothiazole . It has a molecular formula of C15H14N2S . The central imidazo[2,1-b][1,3]benzothiazole unit is planar . The fused tetrahydrohexane ring adopts a half-chair conformation .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction between 3-amino-6-chloropyridazine and 2-bromoacetophenone . The synthesized compounds were characterized and evaluated for their anticancer activities .Molecular Structure Analysis

The molecular structure of this compound is characterized by two independent molecules in the asymmetric unit . The phenyl substituent is twisted by 16.96 (13) and 22.89 (12)° relative to the central imidazo[2,1-b][1,3]benzothiazole unit in the two molecules .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a condensation reaction . The -NH functionalization of the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine by sulfonyl moieties was studied to increase its yield .Physical And Chemical Properties Analysis

The compound has a molecular formula of C15H14N2S . The central imidazo[2,1-b][1,3]benzothiazole unit isWirkmechanismus

Target of Action

The primary targets of 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole are certain kinases linked to MCF-7 and SK-MEL-28 cancer cell lines . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This modification can activate or deactivate the target proteins, thereby regulating their function and the biochemical pathways they are involved in.

Mode of Action

The compound interacts with its kinase targets, leading to changes in the phosphorylation state of the target proteins

Biochemical Pathways

The affected biochemical pathways are those regulated by the target kinases. Changes in the phosphorylation state of the target proteins can lead to alterations in these pathways, potentially disrupting the normal functioning of the cell and leading to cell death

Result of Action

The compound has shown promising anticancer activities. In particular, it has exhibited excellent activities against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values ranging from 1 to 10 μM . The IC50 value is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher effectiveness.

Action Environment

The action, efficacy, and stability of 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole can be influenced by various environmental factors. For instance, the presence of electron-donating groups at certain positions of the phenyl moiety can increase the compound’s anticancer activity . Additionally, the racemization of the compound can be carried out at a temperature between about 20 and 120°C , suggesting that temperature can influence the compound’s stability and action.

Eigenschaften

IUPAC Name |

2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-3,6-7,10H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJUSKUKEOQRFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973658 | |

| Record name | 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5808-67-3 | |

| Record name | 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoro-4-methylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2847192.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2847196.png)

![6-Tert-butyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2847202.png)

![8-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2847205.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2847211.png)